6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis is a derivative of gamma-cyclodextrin, characterized by the substitution of hydroxyl groups at the C6 position with mercapto groups. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis is synthesized from gamma-cyclodextrin through a series of chemical reactions. The primary synthetic route involves the substitution of hydroxyl groups at the C6 position with mercapto groups. This is typically achieved using a click modification reaction, where glucose is used as the starting material .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the substitution reaction, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can reverse the oxidation of mercapto groups.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of protein-ligand interactions and as a tool for molecular recognition.
Wirkmechanismus
The mechanism of action of 6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis involves its ability to form inclusion complexes with various molecules. The mercapto groups provide sites for chemical modification, allowing the compound to interact with specific molecular targets. This interaction can enhance the stability and bioavailability of encapsulated molecules, making it a valuable tool in drug delivery and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptakis-(6-Mercapto-6-deoxy)-Cyclodextrin: Similar in structure but with seven mercapto groups instead of eight.
6-Deoxy-6-mercapto-beta-cyclodextrin: A beta-cyclodextrin derivative with mercapto groups at the C6 position.
Uniqueness
6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis is unique due to its gamma-cyclodextrin backbone and the presence of eight mercapto groups. This configuration provides a larger cavity for molecular encapsulation and more sites for chemical modification compared to its beta and heptakis counterparts .
Eigenschaften
Molekularformel |
C48H80O32S8 |
---|---|
Molekulargewicht |
1425.7 g/mol |
IUPAC-Name |
5,10,15,20,25,30,35,40-octakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H80O32S8/c49-17-25(57)41-65-9(1-81)33(17)73-42-26(58)18(50)35(11(3-83)66-42)75-44-28(60)20(52)37(13(5-85)68-44)77-46-30(62)22(54)39(15(7-87)70-46)79-48-32(64)24(56)40(16(8-88)72-48)80-47-31(63)23(55)38(14(6-86)71-47)78-45-29(61)21(53)36(12(4-84)69-45)76-43-27(59)19(51)34(74-41)10(2-82)67-43/h9-64,81-88H,1-8H2 |
InChI-Schlüssel |
HXPYYCNJOWSHQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CS)CS)CS)CS)CS)CS)CS)O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.